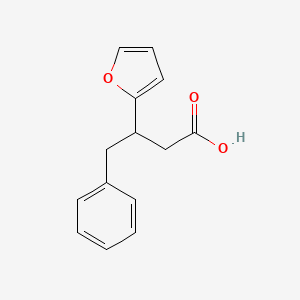

3-(Furan-2-yl)-4-phenylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Furan-2-yl)-4-phenylbutanoic acid is a compound that features a surprisingly large number of oxygen atoms in its elemental compositions and RDB (ring and double bond equivalent or unsaturation degree) values lower than expected . Its empirical formula is C13H11FO3 .

Synthesis Analysis

The synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid involves the use of carbohydrate-derived furfurals by chemical catalysis . The process involves the use of piperidinium acetate as the catalyst, which affords good to excellent isolated yields of the acrylic acids under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 3-(Furan-2-yl)-4-phenylbutanoic acid is characterized by its empirical formula C7H8O3 . More detailed structural information may be obtained from further spectroscopic analysis.Chemical Reactions Analysis

The chemical reactions involving 3-(Furan-2-yl)-4-phenylbutanoic acid are characterized by electrophilic aromatic substitution with arenes . The corresponding O,C-diprotonated forms of the starting furan acids and esters are the reactive electrophilic species in these transformations .Applications De Recherche Scientifique

Pharmaceutical Applications

Furan derivatives, including “3-(Furan-2-yl)-4-phenylbutanoic acid”, are known for their potential in pharmaceutical research. They can be used as precursors for synthesizing various pharmacologically active compounds. For instance, some furan derivatives have shown inhibitory effects on the growth of yeast-like fungi such as Candida albicans .

Dye Industry

Furfural, a derivative of furan, is utilized as a dye precursor in the synthesis of diazo disperse dyes . “3-(Furan-2-yl)-4-phenylbutanoic acid” could potentially serve a similar role in dye manufacturing, aiding in the creation of new dye compounds.

Ergogenic Research

Some research suggests that amino acid derivatives related to furan compounds may influence factors related to exercise performance. This opens up potential research applications in sports science and nutrition.

Plastics Industry

The use of furfural and its derivatives in plastics has been extensively documented . “3-(Furan-2-yl)-4-phenylbutanoic acid” could be investigated for its potential to contribute to the synthesis of new plastic materials or additives.

Biomass Conversion

Furan derivatives are directly available from biomass conversion processes . Research into “3-(Furan-2-yl)-4-phenylbutanoic acid” could focus on its role in biomass conversion and the sustainable production of chemicals.

Mécanisme D'action

Target of Action

Furan derivatives have been found to exhibit a broad range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

The compound may influence pathways related to hormone secretion, energy metabolism, and nervous system function. More detailed studies are required to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

Furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption

Result of Action

Furan derivatives have been shown to exhibit antimicrobial activity . For instance, some compounds have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

Action Environment

The synthesis of similar furan derivatives has been achieved under specific conditions, such as in brønsted superacid tfoh

Propriétés

IUPAC Name |

3-(furan-2-yl)-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKVXLMSCXJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387780 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92190-42-6 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)